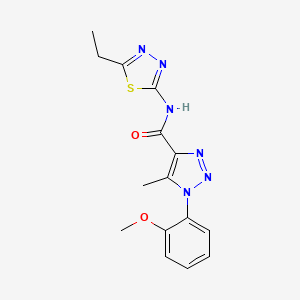

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide linkage to a 5-ethyl-1,3,4-thiadiazole moiety. The structural complexity of this compound necessitates precise synthesis and crystallographic validation, often facilitated by software like SHELXL .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-4-12-17-19-15(24-12)16-14(22)13-9(2)21(20-18-13)10-7-5-6-8-11(10)23-3/h5-8H,4H2,1-3H3,(H,16,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFWLLLWDVDYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Formation of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reactions: The final compound is obtained by coupling the thiadiazole and triazole intermediates through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

Material Science: Used in the development of new materials with specific electronic or optical properties.

Biology

Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

Drug Development: The compound may be explored for its potential as a therapeutic agent in treating various diseases.

Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion of the compound.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound shares a triazole-thiadiazole carboxamide scaffold with several analogs, differing primarily in substituents on the aryl and heterocyclic groups. Key analogs and their properties are summarized below:

*Calculated based on analogous structures.

Key Observations:

- Substituent Effects on Molecular Weight: The target compound’s 2-methoxyphenyl and ethyl-thiadiazole groups contribute to a higher molecular weight (388.47 g/mol) compared to the 4-methylphenyl analog (360.45 g/mol) and the cyclopropyl analog (326.38 g/mol). This may influence pharmacokinetic properties like solubility and bioavailability.

- The ethyl group on the thiadiazole ring offers moderate lipophilicity, whereas the cyclopropyl group in the analog provides steric constraint, possibly affecting binding pocket interactions .

Crystallographic and Computational Analysis

Structural validation of these compounds often relies on X-ray crystallography refined using SHELXL . For example, the ethyl-thiadiazole moiety’s conformation could be compared to the cyclopropyl analog to assess torsional strain or packing efficiency.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Compound Overview

The molecular formula for this compound is with a molecular weight of 336.39 g/mol. The structural features include a thiadiazole ring and a triazole moiety, which are known to enhance biological activity.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 1-(2-methoxyphenyl)-5-methyltriazole with various thiadiazole derivatives. The synthesis typically involves nucleophilic substitutions and cycloaddition reactions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a related triazole hybrid demonstrated promising antitumor activity against non-small-cell lung cancer (NSCLC) cell lines, with an IC50 value of 6.06 μM observed for one of the most potent derivatives . The mechanism of action often involves induction of apoptosis and generation of reactive oxygen species (ROS), leading to cell death.

Antimicrobial Properties

Triazole compounds have been reported to possess antimicrobial activities against various pathogens. For example, triazole hybrids have shown effectiveness against E. coli with a minimum inhibitory concentration (MIC) as low as 0.0063 μmol/mL . This suggests that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may also exhibit similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its efficacy:

| Functional Group | Effect on Activity |

|---|---|

| Thiadiazole ring | Enhances binding affinity and selectivity |

| Triazole moiety | Increases stability and reduces metabolic degradation |

| Methoxy group | Improves solubility and bioavailability |

Research indicates that modifications in the triazole ring can lead to substantial changes in biological activity. For instance, substituents at the 4-position of the triazole ring have been shown to affect potency against various cancer cell lines .

Case Studies

Several case studies highlight the biological potential of triazoles:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Activity :

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis of triazole-thiadiazole hybrids typically involves multi-step reactions:

Cyclocondensation : React 2-methoxyphenyl-substituted triazole precursors with thiadiazole intermediates. For example, describes coupling 1,2,3-triazole-4-carboxylic acid derivatives with thiadiazol-2-amine groups under reflux in ethanol or DMF, using coupling agents like EDCI/HOBt .

Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature, catalyst) based on analogous protocols. highlights the use of acetonitrile under reflux for cyclization of thiadiazoles .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. Key Parameters Table

| Step | Reagents/Conditions | Characterization | Reference |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 12h | NMR, IR, elemental analysis | |

| Coupling | DMF, EDCI/HOBt, RT | HPLC, melting point |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-N in triazole/thiadiazole rings at ~1500 cm⁻¹) .

- NMR :

- ¹H NMR : Identify protons on the 2-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and methyl groups (δ 2.5–3.0 ppm).

- ¹³C NMR : Verify carboxamide (δ ~165 ppm) and aromatic carbons .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (tolerance ≤0.4%) .

Advanced Research Questions

Q. What crystallographic refinement strategies are recommended using SHELXL/WinGX for this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 120K).

- Refinement (SHELXL) :

- Validation (WinGX/ORTEP) :

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:

- Cross-Validation : Compare bond lengths/angles (e.g., triazole ring geometry) from XRD with DFT-optimized structures.

- Dynamic Effects : NMR may show averaged conformations, while XRD captures static geometry. Use variable-temperature NMR to probe flexibility .

- Twinning/Disorder : Re-examine XRD data for twinning (SHELXL TWIN command) or solvent effects .

Q. How to apply Design of Experiments (DOE) for optimizing reaction yields?

Methodological Answer:

- Factors : Screen solvent polarity (DMF vs. ethanol), temperature (25–80°C), catalyst loading (EDCI: 1–2 eq).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions. recommends fractional factorial designs for initial screening .

- Validation : Confirm optimal conditions with triplicate runs.

Q. What computational approaches enhance reaction design for novel derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for cyclization steps.

- Machine Learning : Train models on reaction databases (e.g., ICReDD’s workflow) to predict coupling efficiency .

- Docking Studies : AutoDock Vina can predict binding modes to biological targets (e.g., enzymes in ’s docking figures) .

Q. How to design bioactivity assays for thiadiazole-triazole hybrids?

Methodological Answer:

- Target Selection : Prioritize enzymes (e.g., kinases, microbial proteases) based on structural analogs in .

- Assay Protocol :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (IC₅₀ determination).

- Controls : Include reference drugs (e.g., ciprofloxacin, doxorubicin) and solvent blanks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.